molecular formula C7H4Cl2F3N B1295278 4-Amino-3,5-dichlorobenzotrifluoride CAS No. 24279-39-8

4-Amino-3,5-dichlorobenzotrifluoride

Cat. No. B1295278
CAS RN: 24279-39-8
M. Wt: 230.01 g/mol
InChI Key: ITNMAZSPBLRJLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic amines typically involves nucleophilic substitution reactions of chloro-nitrobenzotrifluoride precursors, followed by catalytic reduction. For instance, the preparation of novel diamine monomers for polyimide synthesis is achieved through the reaction of 2-chloro-5-nitrobenzotrifluoride with various dihydroxy compounds in the presence of potassium carbonate, followed by reduction with hydrazine and a palladium on carbon catalyst . This method could potentially be adapted for the synthesis of 4-Amino-3,5-dichlorobenzotrifluoride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Amino-3,5-dichlorobenzotrifluoride has been characterized using techniques such as NMR, IR, UV/Vis spectroscopy, and X-ray diffraction. For example, the crystal and molecular structure of a synthesized compound was determined by X-ray diffraction, revealing details about its tautomeric forms and the extent of delocalization within the molecule . These techniques are essential for confirming the structure of synthesized compounds and understanding their electronic properties.

Chemical Reactions Analysis

The fluorinated aromatic amines synthesized in these studies are primarily used as monomers for the production of polyimides. These polyimides are created through reactions with various aromatic dianhydrides, either via thermal or chemical imidization processes . The reactivity of these amines with dianhydrides and their ability to form high-performance polymers demonstrate the potential chemical versatility of 4-Amino-3,5-dichlorobenzotrifluoride in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized polyimides derived from fluorinated aromatic amines are notable for their solubility in organic solvents, transparency, and mechanical strength. They exhibit high thermal stability, with decomposition temperatures above 460°C and glass transition temperatures ranging from 241 to 300°C. Additionally, these materials have low dielectric constants and moisture absorption, making them suitable for electronic applications . The properties of these polyimides suggest that 4-Amino-3,5-dichlorobenzotrifluoride could also be used to synthesize materials with similar desirable properties.

Scientific Research Applications

Environmental Monitoring

4-Amino-3,5-dichlorobenzotrifluoride and its derivatives, including other benzotrifluoride compounds, have been detected in environmental samples. A study by Lava et al. (2013) developed analytical methods for determining these compounds in groundwater, particularly in areas polluted due to industrial activities. This research is crucial for environmental monitoring and assessing the impact of industrial pollutants on groundwater quality (Lava et al., 2013).

Chemical Analysis and Spectroscopy

The study of spin-spin coupling constants in benzotrifluoride derivatives, including 4-amino-3,5-dichlorobenzotrifluoride, provides insights into their chemical structure and behavior. Schaefer et al. (1983) investigated the magnitudes and signs of these coupling constants, contributing to the understanding of molecular structures and interactions in these compounds (Schaefer et al., 1983).

Corrosion Inhibition

Compounds structurally related to 4-amino-3,5-dichlorobenzotrifluoride, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their potential as corrosion inhibitors. Bentiss et al. (2009) demonstrated that these compounds can effectively inhibit corrosion of mild steel in acidic environments, showcasing their potential application in industrial corrosion control (Bentiss et al., 2009).

Material Science and Polymer Chemistry

The incorporation of fluorinated compounds, including those related to 4-amino-3,5-dichlorobenzotrifluoride, into polymers, has been researched for enhancing material properties. Jang et al. (2007) investigated the effects of trifluoromethyl and ether groups on the optical and dielectric properties of polyimide thin films, which can be applied in various industrial and electronic applications (Jang et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure), with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNMAZSPBLRJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179011
Record name 4-Amino-3,5-dichlorobenzotrifluoride
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Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dichlorobenzotrifluoride

CAS RN

24279-39-8
Record name 2,6-Dichloro-4-trifluoromethylaniline
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Record name 4-Amino-3,5-dichlorobenzotrifluoride
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Record name 4-Amino-3,5-dichlorobenzotrifluoride
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Record name 2,6-dichloro-4-trifluoromethylaniline
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Record name Benzenamine, 2,6-dichloro-4-(trifluoromethyl)
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Synthesis routes and methods I

Procedure details

Into a 1000 ml high-pressure reaction vessel add 200 g 3,4,5-Trichlorobenzotrifluoride and 145 g water, enclose the reaction vessel, fill liquid ammonia 380 g, close the valve, start agitation, slowly increase temperature to 160° C. and pressure to 10.0 MPa, make timed temperature-retention under controlled temperature 165° C. and controlled pressure 11.5 MPa for 8 h, then release the pressure and discharge ammonia.
Quantity
200 g
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reactant
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145 g
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380 g
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Synthesis routes and methods II

Procedure details

3,4,5-Trichloro-trifluoromethylbenzene (0.681 g, 2.73 mmol), lithium fluoride (7.1 mg, 0.273 mmol) and N-methylpyrrolidone (1.8 ml) are mixed in an autoclave. The autoclave is cooled to −95° C. and then ammonia (1.3 g, 76.4 mmol) is added. The autoclave is then heated at 250° C. and with stirring for 4 h and is subsequently allowed to return to room temperature. The reaction product is extracted by washing with water and with dichloromethane and then the organic phase is evaporated, after having been dried. 0.453 g (1.97 mmol) of 2,6-dichloro-4-trifluoromethylaniline is obtained with a degree of conversion of the 3,4,5-trichloro-trifluoromethylbenzene of 97%, a ratio equal to 83/17 for the selectivity for 2,6-dlchloro-para-trifluoromethylaniline with respect to 2,6-dichloro-meta-trifluoromethylaniline and an 87% yield of 2,6-dichloro-para-trifluoromethylaniline.
Quantity
0 (± 1) mol
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0.681 g
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7.1 mg
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Quantity
1.8 mL
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Quantity
1.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture (276 g) of 2-chloro-4-trifluoromethylaniline, 2-chloro-5-trifluoromethylaniline and NMP (0.73 m/m) was mixed with 500 ml chlorobenzene. Sulfuryl chloride (135 g) was added to the mixture at 55-60° C. liquid temperature over a period of 4 hours and the reaction temperature was maintained for further 2 hours. Additional 20.2. g of sulfuryl chloride was added for completion of reaction. Reaction medium on treatment and fractionation gave 2,6-dichloro-4-trifluoromethylaniline, in 94% yield on 2-chloro-4-trifluoromethylaniline.
Quantity
276 g
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reactant
Reaction Step One
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0 (± 1) mol
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500 mL
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135 g
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Synthesis routes and methods IV

Procedure details

A mixture (740 g) containing 2-chloro-4-trifluoromethyaniline, 2-chloro-5-trifluoromethylaniline and NMP (0.686 m/m) was charged with 400 ml dichloroethane in to the reactor. It was then heated to 55° C. and reacted with 430 g of sulfuryl chloride at 55-60° C. over a period of 4 hrs & further maintained at 65-70° C. for 2 hrs. The reaction mixture was worked up by adding water & treating with 5N NaOH, the organic layer was fractionated under reduced pressure to get 504.9 g of distilled 2,6-dichloro-4-trifluoromethylaniline. The yield of 2,6-dichloro-4-trifluoromethyl aniline was 93.5% on 2-chloro-4-trifluoromethylaniline.
[Compound]
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740 g
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Synthesis routes and methods V

Procedure details

A mixture (301 g) of 2-chloro-4-trifluoromethylaniline, 2-chloro-5-trifluoromethylaniline and N-methylpyrrolidone (NMP) (1.06 m/m) was mixed with 500 ml chlorobenzene. Sulfuryl chloride (148.4 g) was added to the mixture at 55-60° C. over a period of 4 hours and the reaction mixture was maintained at 55-60° C. for 4 hours. Reaction medium on treatment and fractionation gave 0.84 m of 2,6-dichloro-4-trifluoromethylaniline, 95% yield on 2-chloro-4-trifluoromethyl aniline.
Quantity
301 g
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-3,5-dichlorobenzotrifluoride
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Citations

For This Compound
2
Citations
P Li, Y Bai, H Jiang, Y Zhang, Y Li, C Duan… - Journal of Hazardous …, 2023 - Elsevier
Pollution by the pesticide fipronil (FPN) and three potentially stronger toxicological metabolites (FPNs) threatens ecological balance and human health. Thus, broad-specificity …
Number of citations: 3 www.sciencedirect.com
S Chang, LR Jones, C Wang, LM Henling… - …, 1998 - ACS Publications
A novel series of Schiff-base-substituted ruthenium carbene complexes have been prepared by the treatment of RuCl 2 ( CHPh)(PCy 3 ) 2 with a variety of Schiff-base ligands as the …
Number of citations: 284 pubs.acs.org

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